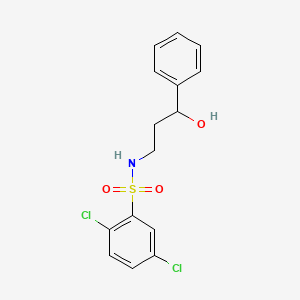

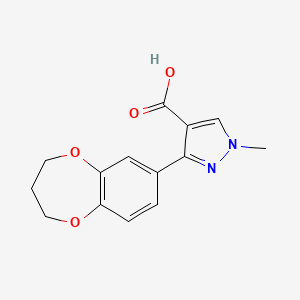

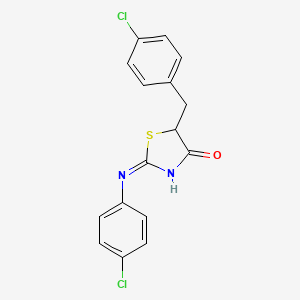

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonamides, such as the one you’re asking about, are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzenesulfonamides can be predicted, such as their solubility in water and their melting points .Applications De Recherche Scientifique

Cognitive Enhancing Properties

SB-399885, a compound closely related to 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, demonstrates high affinity for 5-HT(6) receptors and potent competitive antagonism. Its properties suggest potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This agent has shown significant effects in reversing scopolamine-induced deficits and age-dependent deficits in water maze spatial learning in rats. These effects suggest a role in enhancing cognitive functions, likely mediated by cholinergic function enhancements (Hirst et al., 2006).

Anticancer and Carbonic Anhydrase Inhibitory Effects

A study on similar compounds highlighted that some benzenesulfonamides showed significant inhibition of human carbonic anhydrase IX and XII. This inhibition profile indicates potential applications in developing novel anticancer agents, with some compounds demonstrating high tumor selectivity and potency selectivity expression values (Gul et al., 2016).

Antimicrobial and Anti-HIV Activity

Benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, which share structural similarities with this compound, have been found to exhibit antimicrobial and anti-HIV activities. This indicates potential use in developing treatments for infectious diseases (Iqbal et al., 2006).

Applications in Glaucoma Treatment

Another study involving benzenesulfonamide compounds discovered that many of them were potent inhibitors of several human carbonic anhydrase isoforms, which are physiologically relevant. These findings suggest potential applications in the treatment of glaucoma, as some of these compounds significantly lowered intraocular pressure in an animal model of this disease (Nocentini et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3S/c16-12-6-7-13(17)15(10-12)22(20,21)18-9-8-14(19)11-4-2-1-3-5-11/h1-7,10,14,18-19H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDZNXVAEOKBGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2362976.png)

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B2362985.png)

![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)

![6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)

![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)